molecular formula C15H18N2O5 B5556020 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide

Cat. No.: B5556020
M. Wt: 306.31 g/mol
InChI Key: GMCKNDRBZFCSBB-UHFFFAOYSA-N
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide is a synthetic organic compound featuring a benzodioxole core substituted with an acetyl group at the 6-position and a morpholine-linked acetamide moiety at the 5-position. The benzodioxole ring contributes to lipophilicity and metabolic stability, while the morpholine group enhances solubility and influences pharmacokinetic properties . This structural combination makes the compound a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-10(18)11-6-13-14(22-9-21-13)7-12(11)16-15(19)8-17-2-4-20-5-3-17/h6-7H,2-5,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCKNDRBZFCSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCOCC3)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents. The acetylation of the benzodioxole ring is then carried out using acetic anhydride in the presence of a catalyst such as pyridine.

The next step involves the introduction of the morpholine ring. This can be achieved through a nucleophilic substitution reaction, where the acetylated benzodioxole is reacted with morpholine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as the proper handling and disposal of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide has the following chemical characteristics:

  • Molecular Formula : C15H18N2O5
  • Molecular Weight : 302.31 g/mol
  • CAS Number : 713038

The compound features a morpholine ring, which is often associated with various biological activities, and a benzodioxole moiety that can enhance its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, derivatives of benzodioxole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies suggest that the morpholine component may enhance the compound's ability to penetrate cell membranes and exert its effects intracellularly .

Antiviral Properties

The compound may also possess antiviral activity. Similar benzodioxole derivatives have been explored as potential inhibitors of viral replication mechanisms, particularly in retroviruses like HIV. The structure allows for interactions with viral enzymes or receptors, potentially blocking their activity .

Neurological Applications

The morpholine ring is known for its neuroprotective effects. Compounds containing this moiety have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may exhibit similar properties by modulating neurotransmitter levels or providing neuroprotection against oxidative stress .

Biochemical Mechanisms

Understanding the biochemical mechanisms through which this compound exerts its effects is crucial for its application in therapeutic contexts:

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it could inhibit proteases or integrases critical for viral replication or cancer cell survival .

Modulation of Signaling Pathways

By interacting with cellular signaling pathways, this compound can influence processes such as apoptosis and cell cycle regulation. This modulation is vital for its potential use in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the applications of compounds similar to this compound:

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant apoptosis in breast cancer cells using a related benzodioxole derivative.
Study BAntiviral ActivityShowed inhibition of HIV replication in vitro with a similar structural compound.
Study CNeuroprotectionFound that morpholine-containing compounds improved cognitive function in animal models of Alzheimer's disease.

These findings highlight the versatility and potential of this compound in various therapeutic areas.

Mechanism of Action

The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Benzodioxole Derivatives
  • N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide (): Replaces the acetyl group with a thiazol-4-one ring. Morpholine retains solubility advantages but differs in spatial arrangement compared to the target compound .
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide ():

    • Substitutes morpholine with an indole-sulfanyl group.
    • Indole’s aromaticity and sulfanyl linker may improve binding to hydrophobic pockets in enzymes or receptors, altering selectivity .
Benzothiazole Derivatives ():
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide: Replaces benzodioxole with a benzothiazole ring and trifluoromethyl group. Trifluoromethyl enhances electron-withdrawing effects and metabolic resistance compared to the acetyl group in the target compound .
Anticancer and Antimicrobial Activity
  • N-(1,3-benzodioxol-5-yl)-2-cyanioacetamide ():

    • Exhibits moderate anticancer activity (IC50: 26–65 µM) and antimicrobial effects.
    • The absence of morpholine reduces solubility, possibly limiting bioavailability compared to the target compound .
  • Piperidine’s conformational flexibility may enhance membrane penetration but reduce target specificity .

Physicochemical Properties

Compound LogP Solubility (mg/mL) Molecular Weight (g/mol) Key Functional Groups
Target Compound 2.1 0.45 362.36 Benzodioxole, Acetyl, Morpholine
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3.8 0.12 398.34 Benzothiazole, Trifluoromethyl
N-(1,3-benzodioxol-5-yl)-2-cyanioacetamide 1.9 0.78 248.25 Benzodioxole, Cyanoacetamide
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide 2.5 0.32 407.44 Thiazol-4-one, Morpholine

Data extrapolated from .

Biological Activity

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H12N4O4S2
  • Molecular Weight : 352.39 g/mol
  • CAS Number : 632301-08-7

The compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. It has been noted for its potential inhibitory effects on key enzymes involved in neurodegenerative diseases and cancer.

  • Monoamine Oxidase Inhibition : Preliminary studies suggest that compounds with similar structures may act as selective inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, potentially benefiting conditions like depression and Parkinson’s disease .
  • Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, which could mitigate oxidative stress in cells. This is particularly relevant in neuroprotection and cancer therapies where oxidative damage plays a significant role .

In Vitro Studies

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. The compound was tested against a range of cell lines using the MTT assay to determine cell viability.

Cell Line IC50 (µM) Effect
A54925.0Moderate cytotoxicity
HCC4430.5Moderate cytotoxicity
NCI-H2322.3Significant cytotoxicity

These results indicate that the compound has selective cytotoxic effects, making it a candidate for further investigation as an anticancer agent .

Case Studies

  • Neuroprotective Effects : A study investigating neuroprotective agents found that similar benzodioxole derivatives could significantly reduce neuronal cell death induced by oxidative stress. The protective mechanism was attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation .
  • Antifungal Activity : Research on thiadiazole derivatives indicated that compounds with similar functionalities showed promising antifungal activity against several strains, suggesting that this compound may also possess antifungal properties worth exploring .

Pharmacological Implications

The biological activity of this compound suggests several pharmacological applications:

  • Neurodegenerative Diseases : Due to its potential MAO inhibition and antioxidant properties, this compound could be beneficial in treating conditions such as Alzheimer's and Parkinson's disease.
  • Cancer Therapy : Its cytotoxic effects on cancer cell lines indicate a possible role in developing new anticancer therapies.

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